Methyl 4-(Trifluoromethyl)indole-3-carboxylate
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Overview
Description
Methyl 4-(Trifluoromethyl)indole-3-carboxylate is a chemical compound belonging to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs . This compound, specifically, features a trifluoromethyl group at the 4-position and a carboxylate ester at the 3-position of the indole ring, which imparts unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of Methyl 4-(Trifluoromethyl)indole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole derivatives.
Carboxylation: The carboxylate ester group is introduced through esterification reactions, often using methanol and a suitable acid catalyst.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Methyl 4-(Trifluoromethyl)indole-3-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-(Trifluoromethyl)indole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is employed in studies investigating the biological activities of indole derivatives, including their interactions with various biological targets.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-(Trifluoromethyl)indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity . The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Methyl 4-(Trifluoromethyl)indole-3-carboxylate can be compared with other indole derivatives, such as:
Methyl Indole-3-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)indole:
The presence of both the trifluoromethyl and carboxylate ester groups in this compound makes it unique and valuable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
methyl 4-(trifluoromethyl)-1H-indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c1-17-10(16)6-5-15-8-4-2-3-7(9(6)8)11(12,13)14/h2-5,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIJZWACMSBXMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=CC=CC(=C21)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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